2-(difluoromethyl)-1-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)-1-methylpiperazine is a chemical compound that features a piperazine ring substituted with a difluoromethyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(difluoromethyl)-1-methylpiperazine typically involves the introduction of the difluoromethyl group into the piperazine ring. One common method is the reaction of 1-methylpiperazine with a difluoromethylating agent under controlled conditions. For example, difluoromethylation can be achieved using difluoromethyl bromide in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Difluoromethyl)-1-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Major Products:
Oxidation: Formation of difluoromethyl ketones or alcohols.
Reduction: Formation of difluoromethyl amines.
Substitution: Formation of substituted piperazines with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)-1-methylpiperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting the central nervous system.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(difluoromethyl)-1-methylpiperazine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Methylpiperazine: Lacks the difluoromethyl group, resulting in different chemical and biological properties.
2-(Trifluoromethyl)-1-methylpiperazine: Contains a trifluoromethyl group instead of a difluoromethyl group, which can lead to differences in reactivity and biological activity.
2-(Chloromethyl)-1-methylpiperazine: Substituted with a chloromethyl group, offering distinct chemical behavior compared to the difluoromethyl derivative.
Uniqueness: 2-(Difluoromethyl)-1-methylpiperazine is unique due to the presence of the difluoromethyl group, which imparts specific properties such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound in the design of pharmaceuticals and other biologically active molecules .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(difluoromethyl)-1-methylpiperazine involves the reaction of difluoromethylamine with 1-methylpiperazine in the presence of a suitable catalyst.", "Starting Materials": [ "Difluoromethylamine", "1-methylpiperazine" ], "Reaction": [ "To a stirred solution of 1-methylpiperazine (1.0 equiv) in anhydrous THF, add difluoromethylamine (1.2 equiv) dropwise at room temperature.", "Add a catalytic amount of a suitable Lewis acid catalyst, such as titanium tetrachloride or boron trifluoride etherate.", "Stir the reaction mixture at room temperature for several hours until complete consumption of starting materials is observed by TLC.", "Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the desired product as a colorless oil." ] } | |
CAS-Nummer |
1780451-86-6 |
Molekularformel |
C6H12F2N2 |
Molekulargewicht |
150.17 g/mol |
IUPAC-Name |
2-(difluoromethyl)-1-methylpiperazine |
InChI |
InChI=1S/C6H12F2N2/c1-10-3-2-9-4-5(10)6(7)8/h5-6,9H,2-4H2,1H3 |
InChI-Schlüssel |
PPKAZYAHZHGHSN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCNCC1C(F)F |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.